molecular formula C17H17N3O B2892910 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile CAS No. 2411258-05-2

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile

Cat. No.: B2892910
CAS No.: 2411258-05-2
M. Wt: 279.343
InChI Key: PBUINORBNMUYJO-UHFFFAOYSA-N
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Description

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile, also known as CMAQ, is a synthetic compound that has shown potential in various scientific research applications.

Mechanism of Action

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile is believed to work by binding to specific targets in cells, such as lysosomes and enzymes, and interfering with their normal function. This can lead to changes in cellular processes and signaling pathways, ultimately resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce autophagy, a cellular process that involves the degradation and recycling of damaged proteins and organelles. It has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to induce apoptosis, or programmed cell death, in certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile in lab experiments is its high selectivity for specific targets, which can help to minimize off-target effects. Additionally, its fluorescent properties make it a useful tool for imaging and tracking cellular processes. However, one limitation of this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

There are several potential future directions for research on 3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to better understand its mechanism of action and potential off-target effects. Finally, there is potential for the development of new fluorescent probes based on the structure of this compound, which could be used to study a variety of cellular processes.

Synthesis Methods

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile can be synthesized using a multi-step process that involves the reaction of 8-chloroquinoline with sodium azide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The resulting product is then reacted with cyclopropylmethyl bromide and potassium carbonate to obtain this compound in high yield and purity.

Scientific Research Applications

3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile has been studied for its potential as a fluorescent probe for imaging of lysosomes and autophagosomes in living cells. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase A2, which are involved in various cellular processes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research in these areas.

Properties

IUPAC Name

3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-7-14-3-1-2-13-6-16(8-19-17(13)14)21-11-15-10-20(15)9-12-4-5-12/h1-3,6,8,12,15H,4-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUINORBNMUYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CN=C4C(=C3)C=CC=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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